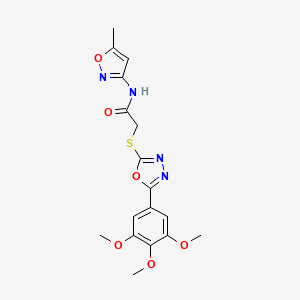
2-(Cyclopentyloxy)pyridin-1-ium-1-olate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Cyclopentyloxy)pyridin-1-ium-1-olate is a chemical compound with the CAS Number: 1860898-69-6 . It has a molecular weight of 179.22 . The IUPAC name for this compound is 2-(cyclopentyloxy)pyridine 1-oxide . The compound is typically stored at a temperature of 4 degrees Celsius .
Molecular Structure Analysis
The InChI code for 2-(Cyclopentyloxy)pyridin-1-ium-1-olate is1S/C10H13NO2/c12-11-8-4-3-7-10 (11)13-9-5-1-2-6-9/h3-4,7-9H,1-2,5-6H2 . This code provides a specific representation of the molecular structure of the compound. Physical And Chemical Properties Analysis
The physical form of 2-(Cyclopentyloxy)pyridin-1-ium-1-olate is a powder .Wissenschaftliche Forschungsanwendungen
1. Crystal Structure Analysis
The study of crystal structures and their interactions is a significant application area. For instance, the triprolidinium cation in the title compound, closely related to 2-(Cyclopentyloxy)pyridin-1-ium-1-olate, displays protonation at the pyrrolidine and pyridine groups. This compound is involved in various interactions within the crystal structure, including N-H⋯O, O-H⋯O, C-H⋯O interactions, and π–π interactions between benzene rings, crucial for understanding molecular interactions and stability (Dayananda et al., 2012).
2. Understanding Polymorphism
Polymorphism in organic compounds, which refers to the ability of a substance to exist in more than one form or crystal structure, is a critical aspect of materials science. For related compounds like organic zwitterions, exploring their polymorphic behavior helps in understanding solid-state properties, stability, and solubility. The study of two such organic zwitterions revealed no observable conversion between their polymorphs, highlighting the complex nature of molecular interactions in the solid state (Lombard et al., 2017).
3. Fungicidal Activity
Some derivatives of related compounds exhibit significant biological activities. For instance, certain triazolium-5-olates and triazolo[1,5-a]pyridin-8-ium-3-olates have been synthesized and tested for fungicidal activity against a variety of phytopathogenic fungi. Some of these compounds showed substantial inhibitory effects on fungal growth, marking them as potential candidates for fungicide development (Khazhieva et al., 2018).
4. Host-Guest Chemistry
The formation of inclusion complexes between certain ionic liquids and cyclodextrins is another area of interest. These interactions are critical in understanding the solubility, stability, and bioavailability of pharmaceuticals and other chemical compounds. For instance, the formation of inclusion complexes between amino acid-based ionic liquids and β-cyclodextrin has been studied, highlighting the potential applications in drug delivery and molecular recognition (Banjare et al., 2020).
5. Chemoselective Synthesis
Tetrabutylammonium pyridin-2-olate, related to the compound of interest, has been used as a reagent for the efficient and chemoselective synthesis of N-aryl pyridine-2-ones. This process is notable for its mild reaction conditions and high yields, demonstrating the compound's utility in facilitating chemical transformations (Zhang et al., 2008).
Safety and Hazards
The safety information for 2-(Cyclopentyloxy)pyridin-1-ium-1-olate includes several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards associated with the compound. The compound also has several precautionary statements: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These codes provide guidance on how to handle the compound safely.
Eigenschaften
IUPAC Name |
2-cyclopentyloxy-1-oxidopyridin-1-ium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c12-11-8-4-3-7-10(11)13-9-5-1-2-6-9/h3-4,7-9H,1-2,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUEZWUYWMKZRKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=CC=CC=[N+]2[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclopentyloxy)pyridin-1-ium-1-olate | |
CAS RN |
1860898-69-6 |
Source


|
| Record name | 2-(cyclopentyloxy)pyridin-1-ium-1-olate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

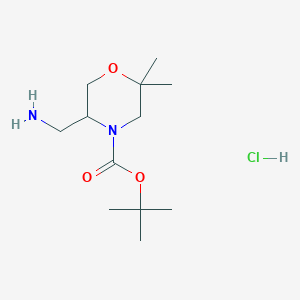
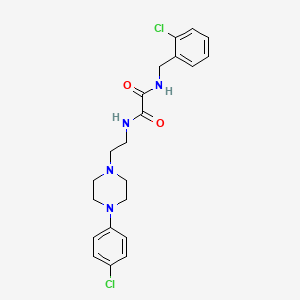
![Methyl 2-[4-(1-aminoethyl)-2-methoxyphenoxy]acetate;hydrochloride](/img/structure/B2493867.png)

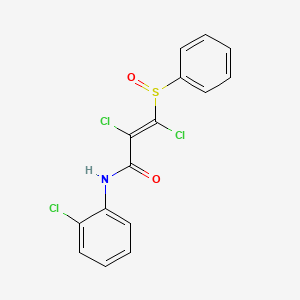
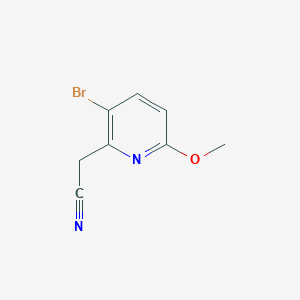
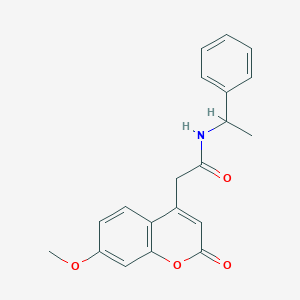

![2-[4-(3-chlorophenyl)piperazino]-1-phenyl-1-ethanone O-(4-chlorobenzyl)oxime](/img/structure/B2493876.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-chloroacetamide](/img/structure/B2493877.png)
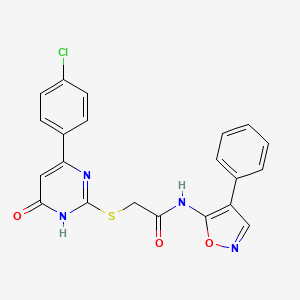

![3-({2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}thio)-N-(3-fluorophenyl)[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2493886.png)
